2,6-Dibromopyrazine

Vue d'ensemble

Description

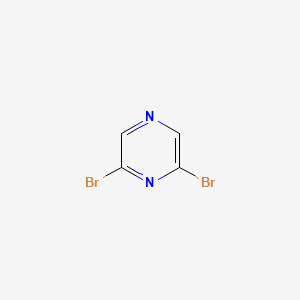

2,6-Dibromopyrazine is an organic compound with the molecular formula C4H2Br2N2. It is a derivative of pyrazine, where two bromine atoms are substituted at the 2 and 6 positions of the pyrazine ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Dibromopyrazine can be synthesized through several methods. One common approach involves the bromination of pyrazine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2 and 6 positions .

Another method involves the use of 2,6-dichloropyrazine as a starting material, which is then subjected to a bromination reaction using bromide sources like hydrogen bromide or sodium bromide under reflux conditions. The reaction is carried out at temperatures ranging from 80°C to 150°C, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dibromopyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different pyrazine derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Catalysts: Palladium catalysts are often employed in coupling reactions.

Solvents: Common solvents include methanol, ethanol, and chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Pharmaceutical Development

2,6-Dibromopyrazine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in developing anti-cancer and anti-inflammatory drugs. Research indicates that derivatives of dibromopyrazine can enhance the efficacy of targeted therapies, especially in conjugated antibody formats.

Case Study: Antibody-Drug Conjugates (ADCs)

A recent study focused on optimizing dibromopyrazine derivatives for site-selective antibody conjugation. The results demonstrated that these derivatives could produce highly homogeneous conjugates with trastuzumab, a monoclonal antibody used in HER2-positive cancer treatment. The study confirmed the stability and selectivity of the resulting conjugates in vitro, showcasing the potential for dibromopyrazines in therapeutic applications .

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals such as fungicides and herbicides. Its chemical properties enhance crop protection and yield by effectively targeting pests and diseases.

Data Table: Agrochemical Applications

| Application Type | Purpose | Example Products |

|---|---|---|

| Fungicides | Control fungal infections | Various proprietary blends |

| Herbicides | Weed management | Selective herbicides |

Material Science

The compound is incorporated into the development of advanced materials, particularly polymers and coatings. Its unique properties contribute to improved thermal and mechanical characteristics of these materials.

Properties Table: Material Enhancements

| Property | Improvement |

|---|---|

| Thermal Stability | Increased resistance to heat |

| Mechanical Strength | Enhanced durability |

Electronics

This compound is being explored for its potential use in organic semiconductors. This application is essential for developing more efficient electronic devices, including transistors and photovoltaic cells.

Research Insights

Studies indicate that incorporating dibromopyrazine into electronic materials can enhance charge transport properties, making it a candidate for next-generation electronic applications.

Research Reagents

In laboratory settings, this compound acts as a reagent in organic synthesis. It facilitates the creation of complex molecules necessary for various research applications, including synthetic chemistry and biochemistry.

Synthesis Applications Table

| Reaction Type | Role of this compound |

|---|---|

| Organic Synthesis | Intermediate compound |

| Functionalization | Modifying existing compounds |

Mécanisme D'action

The mechanism of action of 2,6-dibromopyrazine depends on its specific application. In the context of organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles. In biological applications, it may interact with molecular targets such as enzymes or receptors, leading to specific biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dibromopyrazine: Another brominated pyrazine derivative with bromine atoms at the 2 and 5 positions.

2,6-Dibromopyridine: A similar compound with a pyridine ring instead of a pyrazine ring.

Uniqueness

2,6-Dibromopyrazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyrazines and pyridines. Its selective bromination at the 2 and 6 positions makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Activité Biologique

2,6-Dibromopyrazine is a halogenated heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and applications in medicinal chemistry, with a focus on recent research findings.

- Molecular Formula : C4H2Br2N2

- Appearance : White to light yellow crystalline powder

- Melting Point : 51.0 to 55.0 °C

- Purity : Minimum 97.0% .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through mechanisms such as:

- Ligand Formation : The compound can act as a ligand, forming coordination complexes with metal ions.

- Hydrogen Bonding : Its structure allows for hydrogen bonding, which can enhance binding affinity to biological targets.

- π-π Interactions : The aromatic nature of the pyrazine ring facilitates π-π interactions with nucleic acids and proteins .

Anticancer Properties

Recent studies highlight the anticancer potential of dibromopyrazine derivatives. For instance:

- In Vitro Studies : Compounds derived from dibromopyrazine have shown significant growth inhibition against various cancer cell lines. One study reported that a derivative exhibited over 70% growth inhibition across multiple tumor cell lines, including breast and lung cancers .

| Cell Line | Growth Inhibition (%) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 93.71 | |

| NCI-H460 (Lung) | 73.64 | |

| A549 (Lung) | 83.52 | |

| DU-145 (Prostate) | 70.53 |

Antibody Conjugation

Dibromopyrazine has been utilized in the development of antibody-drug conjugates (ADCs). A study demonstrated the use of a dibromopyrazine derivative as a rebridging agent for trastuzumab, enhancing the specificity and stability of the conjugates in serum conditions. The resulting conjugates displayed effective cytotoxicity against HER2-positive cancer cells .

Case Studies

-

Anticancer Activity Evaluation :

- A series of dibromopyrazine derivatives were synthesized and screened against a panel of cancer cell lines. Notably, compounds with specific substitutions showed enhanced activity compared to traditional chemotherapeutics like 5-fluorouracil.

- Antibody Modification :

Propriétés

IUPAC Name |

2,6-dibromopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKQTRCEKQCAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606049 | |

| Record name | 2,6-Dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23229-25-6 | |

| Record name | 2,6-Dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the challenges associated with the traditional synthesis of 2,6-diaminopyrazine, and how does the use of 2,6-Dibromopyrazine address these issues?

A: Traditional synthesis of 2,6-diaminopyrazine involved harsh reaction conditions, requiring temperatures as high as 200°C when using this compound as a starting material []. This method also resulted in a product that necessitated multiple recrystallizations for purification and exhibited instability. Research explored alternative routes to 2,6-diaminopyrazine, including ammonolysis of 2,6-dichloropyrazine and 2-amino-6-chloropyrazine. These methods proved advantageous, proceeding cleanly at lower temperatures (140°C in the case of 2,6-dichloropyrazine) []. This highlights the importance of exploring alternative synthetic routes to improve efficiency and product quality in chemical synthesis.

Q2: Can you elaborate on the reaction of 2,6-diaminopyrazine with 1,3-diiminoisoindoline and the resulting products?

A: Reacting 2,6-diaminopyrazine with 1,3-diiminoisoindoline yields various macrocyclic compounds depending on the reaction conditions and stoichiometry []. * Using a 1:1 molar ratio in good yield produces a macrocycle incorporating two molecules of each reactant []. * A three-unit compound arises when employing a 2:1 ratio of 2,6-diaminopyrazine to 1,3-diiminoisoindoline in dry n-butanol for 30 hours []. * Interestingly, the same three-unit compound is formed when using a 1:1 ratio of 2-amino-6-chloropyrazine and 1,3-diiminoisoindoline under similar conditions []. * When a 1:2 ratio of 2,6-diaminopyrazine and 1,3-diiminoisoindoline reacts in refluxing dry methanol for 60 hours, 2,6-bis-(1-iminoisoindolin-3-ylideneamino)pyrazine hemihydrate is obtained, which readily forms a nickel complex upon reaction with nickel acetate tetrahydrate in ethanol []. This variability in product formation showcases the versatility of these reactants and the potential for controlled synthesis of diverse macrocyclic structures by adjusting reaction parameters.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.